21(R)-Hydroxy Montelukast 21(R)-Hydroxy Montelukast
Brand Name: Vulcanchem
CAS No.: 184763-26-6
VCID: VC0021443
InChI: InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1
SMILES: CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Molecular Formula: C₃₅H₃₆ClNO₄S
Molecular Weight: 602.18

21(R)-Hydroxy Montelukast

CAS No.: 184763-26-6

Cat. No.: VC0021443

Molecular Formula: C₃₅H₃₆ClNO₄S

Molecular Weight: 602.18

* For research use only. Not for human or veterinary use.

21(R)-Hydroxy Montelukast - 184763-26-6

Specification

CAS No. 184763-26-6
Molecular Formula C₃₅H₃₆ClNO₄S
Molecular Weight 602.18
IUPAC Name 2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Standard InChI InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1
SMILES CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O

Introduction

Chemical Properties and Characteristics

Molecular Composition

21(R)-Hydroxy Montelukast is characterized by the molecular formula C35H36ClNO4S and a molecular weight of 602.18-602.19 g/mol . The compound contains a chlorine atom, a nitrogen atom, four oxygen atoms, and a sulfur atom arranged in a complex molecular structure that builds upon the parent montelukast framework with the addition of a hydroxyl group at the 21st carbon position in the R configuration.

Structure and Configuration

The defining characteristic of 21(R)-Hydroxy Montelukast is the presence of a hydroxyl group specifically at the 21st carbon in the R stereochemical configuration. This structural modification distinguishes it from other montelukast metabolites and influences its interaction with leukotriene receptors . The stereoselectivity of this hydroxylation is significant, as it yields different biological properties compared to the S-enantiomer (21(S)-Hydroxy Montelukast).

Metabolism and Formation

Enzymatic Pathways

Research has definitively established that CYP3A4 is the primary enzyme responsible for the stereoselective 21-hydroxylation of montelukast . This cytochrome P450 isoform catalyzes the formation of both 21(R)-Hydroxy Montelukast and its enantiomer 21(S)-Hydroxy Montelukast, though with a preference for producing the R-isomer . The stereoselective nature of this hydroxylation process is notable, as it demonstrates the enzyme's ability to orient the substrate in a specific manner to favor addition of the hydroxyl group in the R configuration.

Kinetic Parameters

Detailed kinetic analyses of montelukast metabolism in human liver microsomes have yielded important insights into the formation of 21(R)-Hydroxy Montelukast. When examining the relative contributions of different metabolic pathways, research indicates that 21(R)-Hydroxy Montelukast accounts for approximately 7.9% of the total intrinsic clearance of montelukast through oxidative metabolism . This positions it as the second most significant oxidative metabolite after montelukast 1,2 diol, which represents 83.5% of the total intrinsic clearance .

Formation Rates and Variability

The formation of 21(R)-Hydroxy Montelukast demonstrates considerable interindividual variability. In studies using a panel of 14 human liver microsome samples, the average formation rate was 1.48 ± 1.02 pmol/min per milligram of protein, with a range from 0.28 to 3.71 pmol/min per milligram of protein, representing a 13.4-fold variation . This substantial variability likely reflects differences in CYP3A4 expression and activity among individuals, which could have implications for montelukast pharmacokinetics and potentially its therapeutic effects.

Comparative Metabolite Formation

Table 1: Relative Contributions of Montelukast Metabolites to Total Oxidative Metabolism

MetabolitePercentage of Total Intrinsic Clearance
Montelukast 1,2 diol83.5%
21(R)-OH-montelukast7.9%
25-OH-montelukast6.7%
21(S)-OH-montelukast1.9%

This distribution highlights the relative significance of each metabolic pathway in montelukast processing, with 21(R)-Hydroxy Montelukast representing a notable but secondary metabolite in terms of formation quantity .

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established as the preferred analytical method for identifying and quantifying 21(R)-Hydroxy Montelukast in research settings . This technique provides the sensitivity and specificity required to distinguish between closely related montelukast metabolites, including the stereoisomers 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast.

Quantification Methods

For accurate quantification, research protocols typically involve preparing stock solutions of 21(R)-Hydroxy Montelukast at concentrations of 1.0 mg/ml in methanol, followed by dilution to working concentrations ranging from 0.001–0.25 mM . Calibration curves are constructed using these dilutions, and quantification is performed by calculating the ratio of peak area of the metabolite to peak area of an internal standard, frequently nevirapine .

Detection Parameters

LC-MS/MS analysis of 21(R)-Hydroxy Montelukast typically utilizes specific mass transitions for detection. For 21(R)-Hydroxy Montelukast, the mass transition from m/z 602 to m/z 438 is monitored for quantification purposes . Data acquisition and processing are performed using specialized software such as Analyst version 1.5.1 (AB SCIEX) or equivalent platforms that enable precise integration of chromatographic peaks.

Pharmacological Significance

Receptor Interactions

The structural modification in 21(R)-Hydroxy Montelukast compared to the parent compound potentially influences its interaction with leukotriene receptors. While montelukast primarily functions by blocking the action of leukotriene D4 in the lungs , the addition of a hydroxyl group at the 21(R) position may alter this receptor binding affinity or selectivity . This structural change provides researchers with a valuable tool to examine the structure-activity relationships of leukotriene receptor antagonists.

Biochemical Pathway Investigation

21(R)-Hydroxy Montelukast serves as an important tool for investigating biochemical pathways involved in leukotriene receptor signaling and regulation . By providing a modified molecular structure, this compound enables researchers to explore subtle mechanisms by which leukotrienes influence cellular responses, contributing to a deeper understanding of inflammatory processes at the molecular level.

Metabolic Studies

The compound plays a crucial role in comprehensive studies of montelukast metabolism. Research examining the formation of 21(R)-Hydroxy Montelukast has contributed to our understanding of cytochrome P450 enzyme specificity and stereoselectivity, particularly regarding CYP3A4 function . These insights extend beyond montelukast itself to inform broader knowledge about drug metabolism mechanisms.

Synthesis and Production

Quality Control

Quality control for commercially produced 21(R)-Hydroxy Montelukast likely employs high-performance liquid chromatography (HPLC) and other analytical techniques to monitor reaction progress and ensure product purity. Given the importance of stereochemical configuration, chiral separation methods would be essential to confirm the predominance of the R isomer over the S isomer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator